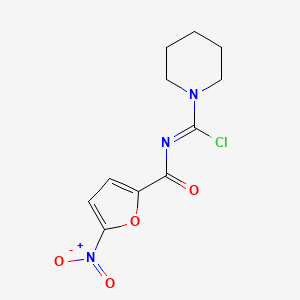![molecular formula C18H40ClNO B14383617 3-[Methyl(tetradecyl)amino]propan-1-ol;hydrochloride CAS No. 88552-86-7](/img/structure/B14383617.png)
3-[Methyl(tetradecyl)amino]propan-1-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Methyl(tetradecyl)amino]propan-1-ol;hydrochloride is a chemical compound with the molecular formula C18H40ClNO . It is a hydrochloride salt of an amino alcohol, characterized by a long alkyl chain. This compound is often used in various scientific research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(tetradecyl)amino]propan-1-ol;hydrochloride typically involves the reaction of tetradecylamine with 3-chloropropanol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbon atom bonded to the chlorine, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium on carbon, can also enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
3-[Methyl(tetradecyl)amino]propan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce an amine .
Wissenschaftliche Forschungsanwendungen
3-[Methyl(tetradecyl)amino]propan-1-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions.
Biology: The compound is used in the study of cell membranes and lipid bilayers due to its amphiphilic nature.
Industry: The compound is used in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties
Wirkmechanismus
The mechanism of action of 3-[Methyl(tetradecyl)amino]propan-1-ol;hydrochloride involves its interaction with lipid bilayers and cell membranes. The long alkyl chain allows it to insert into the lipid bilayer, disrupting the membrane structure and increasing permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of drugs across cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1-propanol: A primary alkanolamine used in the synthesis of polyurethanes and other polymers.
3-Methylamino-1-propanol: Used as a molecular linker in various chemical reactions.
Uniqueness
3-[Methyl(tetradecyl)amino]propan-1-ol;hydrochloride is unique due to its long alkyl chain, which imparts distinct amphiphilic properties. This makes it particularly effective as a surfactant and emulsifying agent, compared to shorter-chain analogs .
Eigenschaften
CAS-Nummer |
88552-86-7 |
|---|---|
Molekularformel |
C18H40ClNO |
Molekulargewicht |
322.0 g/mol |
IUPAC-Name |
3-[methyl(tetradecyl)amino]propan-1-ol;hydrochloride |
InChI |
InChI=1S/C18H39NO.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19(2)17-15-18-20;/h20H,3-18H2,1-2H3;1H |
InChI-Schlüssel |
SEUXLUPLLZRMBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCN(C)CCCO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4,5-Dihydro-1,3-thiazol-2-yl)-N-[(4-fluorophenyl)methyl]pyridin-3-amine](/img/structure/B14383538.png)
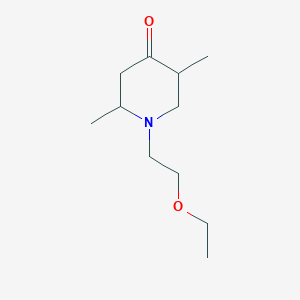
![4-{2-[(1-Benzofuran-2-carbonyl)amino]ethyl}benzene-1-sulfonyl chloride](/img/structure/B14383547.png)
![Ethyl [(1E)-3-phenyltriaz-1-en-1-yl]acetate](/img/structure/B14383552.png)
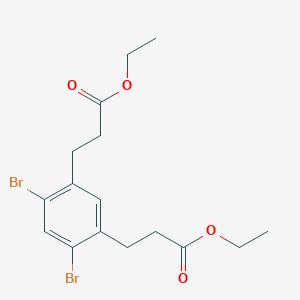

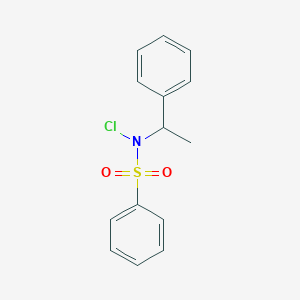
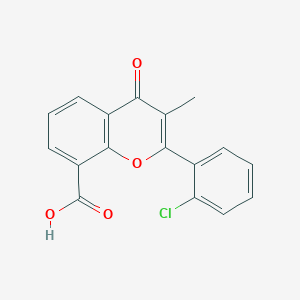
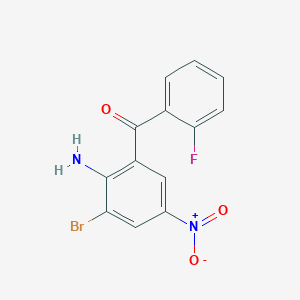
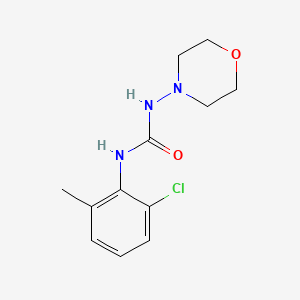

![2-Ethoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14383596.png)
phosphanium bromide](/img/structure/B14383599.png)
